The compound (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol is a chiral alcohol characterized by a complex structure that includes a bromophenyl group and a hydroxypropan-2-yl substituent. Its chemical formula is , and it features a stereocenter at the carbon atom attached to the bromophenyl group, indicating its potential for enantioselective behavior in biological systems. The presence of the bromine atom enhances its reactivity and can influence its biological interactions.
Preliminary studies suggest that compounds similar to (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol may exhibit significant biological activities, including:
The synthesis of (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol can be achieved through several methods, including:
This compound has potential applications in various fields:
Studies on interaction with biological targets are crucial for understanding the pharmacological potential of this compound. Possible interactions include:
Several compounds share structural similarities with (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol, including:
The uniqueness of (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to its analogs. The presence of both bromine and hydroxy groups allows for diverse interactions within biological systems, making it a compelling subject for further research in medicinal chemistry.
The systematic IUPAC name (S)-1-(3-bromophenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol delineates its molecular architecture with precision. Key identifiers include:
Synonyms for this compound include (S)-α-(3'-bromophenyl)propanol and 1-[3-(2-hydroxypropan-2-yl)phenyl]-3-(3-bromophenyl)propan-1-ol, though these are less commonly utilized in academic literature. The SMILES notation CC(C)(O)c1ccccc1C(CC(C)=O)c2cccc(Br)c2 encapsulates its connectivity, while the InChIKey MNEFLNSJCTVLTJ-UHFFFAOYSA-N provides a unique digital identifier for database retrieval.
The bromophenyl moiety confers distinct electronic and steric properties:
Comparative analysis with simpler organobromine compounds, such as 1-bromo-3-phenylpropan-2-ol (CAS 40893-99-0), reveals that the target compound’s extended conjugation and branched hydroxypropan-2-yl group significantly alter its physicochemical behavior. For instance, the hydroxypropan-2-yl group introduces a tertiary alcohol, which resists oxidation compared to primary or secondary alcohols, thereby stabilizing the molecule under acidic conditions.
Asymmetric synthesis of chiral alcohols remains a cornerstone of modern organic chemistry. The (S)-enantiomer of this compound exemplifies the utility of transition metal catalysis and chiral auxiliaries in stereocontrol:
A comparative analysis of synthesis routes is presented below:
| Method | Yield | Enantiomeric Excess (ee) | Key Catalyst |
|---|---|---|---|
| Catalytic Hydrogenation | 85–92% | 90–95% | Rh-(R)-BINAP |
| Chiral Pool Synthesis | 78% | 98% | L-Proline derivatives |
| Enzymatic Resolution | 65% | 99% | Lipase B (Candida antarctica) |
These methodologies highlight the compound’s role in advancing enantioselective catalysis, particularly in pharmaceutical intermediates where chirality dictates bioactivity.